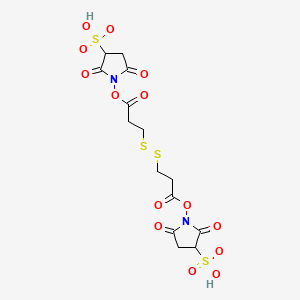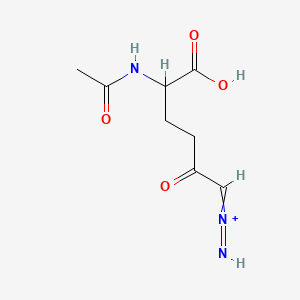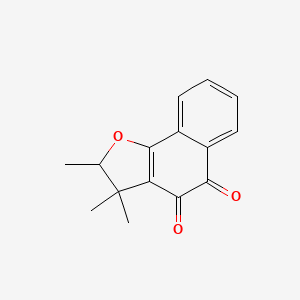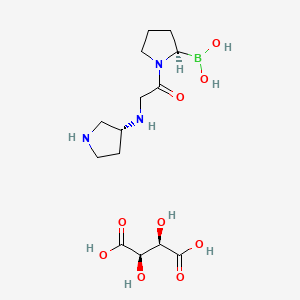
Erythrocentaurina
Descripción general
Descripción
Erythrocentaurin is a chemical compound with the formula C10H8O3 . It is a molecule that contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .
Synthesis Analysis
Erythrocentaurin has been synthesized and evaluated for its anti-Hepatitis B Virus (HBV) activities. In one study, twenty-four derivatives of Erythrocentaurin were synthesized and evaluated for their anti-HBV activities on HepG 2.2.15 cell line in vitro .Molecular Structure Analysis
The molecular structure of Erythrocentaurin includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of Erythrocentaurin is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
While specific chemical reactions involving Erythrocentaurin are not detailed in the search results, it’s worth noting that Erythrocentaurin is a new class of hepatitis B virus inhibitor .Physical And Chemical Properties Analysis
Erythrocentaurin has a molecular weight of 176.16872 g/mol . It contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .Aplicaciones Científicas De Investigación
Erythrocentaurina: Un análisis exhaustivo de las aplicaciones de investigación científica
Efectos hepatoprotectores: this compound se ha estudiado por su potencial para proteger el hígado. La investigación sugiere que puede tener propiedades hepatoprotectoras, que podrían ser beneficiosas para tratar enfermedades hepáticas o reducir el daño hepático causado por toxinas .
Actividad antiinflamatoria: El compuesto también exhibe efectos antiinflamatorios, lo que podría hacerlo útil en el tratamiento de enfermedades o afecciones inflamatorias .
Propiedades antifibróticas: Los estudios indican que this compound puede poseer propiedades antifibróticas, lo que sugiere un papel en la prevención o el tratamiento de la fibrosis, una condición caracterizada por la cicatrización excesiva del tejido .
Potencial antioxidante: Como antioxidante, this compound podría ayudar a combatir el estrés oxidativo, que está implicado en varias enfermedades crónicas y procesos de envejecimiento .
Efectos analgésicos: Las propiedades analgésicas de this compound sugieren que podría utilizarse para aliviar el dolor, lo que se suma a sus posibles aplicaciones terapéuticas .
Actividades antitumorales: Existe interés en las actividades antitumorales de this compound, con investigaciones que exploran su posible uso en el tratamiento o la prevención del cáncer .
Propiedades inmunomoduladoras: this compound puede influir en el sistema inmunitario, con propiedades inmunomoduladoras que podrían aprovecharse para tratar trastornos relacionados con el sistema inmunitario .
Actividad antiviral contra el virus de la hepatitis B (VHB): Un estudio sobre derivados sintetizados de this compound mostró una mayor actividad contra la replicación del ADN del VHB, lo que indica un posible uso en el tratamiento de infecciones por el virus de la hepatitis B .
Direcciones Futuras
While specific future directions for Erythrocentaurin are not mentioned in the search results, it’s worth noting that Gentiopicroside, a compound related to Erythrocentaurin, has been suggested for further exploration in terms of its pharmacokinetics, therapeutic applications, and potential combination therapies . This could potentially apply to Erythrocentaurin as well.
Mecanismo De Acción
Target of Action
Erythrocentaurin, a natural compound, has been identified as a new class of inhibitor for the Hepatitis B Virus (HBV) . This suggests that the primary target of Erythrocentaurin is the HBV.
Mode of Action
It is suggested that Erythrocentaurin interacts with its target, the HBV, and inhibits its replication . This interaction and the resulting changes contribute to its anti-HBV activity.
Biochemical Pathways
It is known that erythrocentaurin is a metabolite of swertiamarin . Swertiamarin undergoes hydrolysis to give aglycone by bacterial β-glucosidase, which is readily converted to Erythrocentaurin . This suggests that Erythrocentaurin might be involved in the metabolic pathways of Swertiamarin.
Pharmacokinetics
It is known that erythrocentaurin is a metabolite of swertiamarin . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Swertiamarin could impact the bioavailability of Erythrocentaurin.
Result of Action
The result of Erythrocentaurin’s action is the inhibition of HBV replication . This anti-HBV activity suggests that Erythrocentaurin could potentially be used in the treatment of diseases caused by HBV.
Action Environment
The action of Erythrocentaurin is likely influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the conversion of Swertiamarin to Erythrocentaurin . Therefore, the gut microbiota could play a crucial role in the efficacy and stability of Erythrocentaurin.
Análisis Bioquímico
Biochemical Properties
Erythrocentaurin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the secretion of gastric juice, thereby improving digestion . It may also have anti-inflammatory and antimicrobial properties , suggesting interactions with proteins involved in immune response.
Cellular Effects
Erythrocentaurin exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the replication of hepatitis B virus DNA in HepG 2.2.15 cell line in vitro .
Molecular Mechanism
At the molecular level, Erythrocentaurin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the replication of hepatitis B virus DNA, suggesting that it may interact with the viral DNA or proteins involved in its replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erythrocentaurin change over time. It has been found to rapidly metabolize in the presence of intestinal bacteria, with 70.23% remaining at 30 min and 0% remaining at 60 min . This suggests that Erythrocentaurin may have a short half-life in biological systems.
Metabolic Pathways
Erythrocentaurin is involved in various metabolic pathways. It is metabolized by intestinal bacteria into six metabolites, including reduction products, a hydrolytic product, and a dehydration product of Erythrocentaurin aglycone . This suggests that Erythrocentaurin may interact with enzymes or cofactors involved in these metabolic reactions.
Propiedades
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADBWMDDLWUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198282 | |
| Record name | Erythrocentaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50276-98-7 | |
| Record name | Erythrocentaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrocentaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrocentaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROCENTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)






![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)



